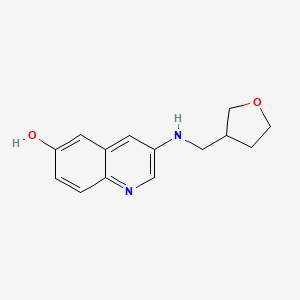

3-(Oxolan-3-ylmethylamino)quinolin-6-ol

Description

3-(Oxolan-3-ylmethylamino)quinolin-6-ol is a quinoline derivative featuring a hydroxyl group at position 6 and a substituted amino group at position 2. The amino group is linked to an oxolane (tetrahydrofuran) ring via a methylene bridge. This structural motif combines the aromatic quinoline core with a flexible, oxygen-containing heterocycle, which may enhance solubility and modulate binding interactions in biological systems.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-(oxolan-3-ylmethylamino)quinolin-6-ol |

InChI |

InChI=1S/C14H16N2O2/c17-13-1-2-14-11(6-13)5-12(8-16-14)15-7-10-3-4-18-9-10/h1-2,5-6,8,10,15,17H,3-4,7,9H2 |

InChI Key |

VFEJXKXPQJCPOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CNC2=CN=C3C=CC(=CC3=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions . The oxolane ring can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and greener reaction conditions to enhance yield and reduce waste. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethylamino)quinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Oxolan-3-ylmethylamino)quinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethylamino)quinolin-6-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Pharmacological Insights

- CB2 Agonists (e.g., MA1–MA3) : Fluorine and chlorine atoms in MA1 enhance binding affinity through halogen bonding .

- h-06 () : The benzooxazole-piperazine moiety stabilizes interactions via hydrogen bonds and π-stacking, yielding a low docking score (−163.607) .

- Dimeric Quinoline (): The methylene bridge may enable dual-site binding or chelation of metal ions, relevant in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.